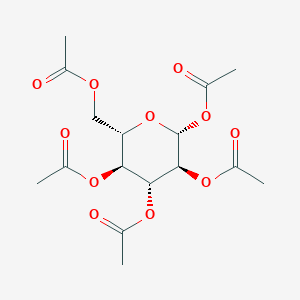

beta-L-glucose pentaacetate

Overview

Description

Beta-L-glucose pentaacetate is a sugar derivative . It has the empirical formula C16H22O11 and a molecular weight of 390.34 . It is known to be used as a stabilizer of the amorphous phase of active ingredients of drugs (API) .

Synthesis Analysis

Beta-L-glucose pentaacetate can be used as a reagent in chemical synthesis . A specific synthesis method involves milling anhydrous glucose and sodium acetate in a ball mill tank, followed by the addition of acetic anhydride .Molecular Structure Analysis

The molecular structure of beta-L-glucose pentaacetate involves many hydrogen bond (HB) acceptor sites in the structure (oxygen atoms). When mixed with a hydrogen bond system (with proton donors), it can create an extended HB network and specific intermolecular forces becoming dominant .Chemical Reactions Analysis

The alpha and beta glucose pentaacetates are known to crystallize from the amorphous phase . The kinetics of crystallization for the alpha and beta forms of glucose pentaacetate is different . It was found that saccharides peracetates (mainly disaccharides) can suppress crystallization kinetics very efficiently by altering hydrogen bond dynamics .Physical And Chemical Properties Analysis

Beta-L-glucose pentaacetate is known to be a glass-forming liquid, with a glass transition below room temperature . It has been shown that despite the same molecular interactions and similar molecular dynamics, crystallization from the amorphous phase is significantly suppressed in an equimolar mixture of alpha and beta forms .Scientific Research Applications

Insulinotropic Action

Beta-L-glucose pentaacetate has been found to stimulate insulin release, an effect not attributed to the catabolism of its glucidic or acetic moieties. This suggests a direct interaction with an unidentified receptor leading to plasma membrane depolarization and increased cytosolic concentration of ionized Ca2+ (Malaisse, 1998). Further research indicates that beta-L-glucose pentaacetate's insulinotropic action results from a direct effect on a receptor system, causing a decrease in K+ conductance and induction of electrical activity (Malaisse et al., 1998).

Preparation of Glucose Esters

Lipase-catalyzed hydrolysis of glucose pentaacetate has been used to prepare various glucose esters. This enzymatic process allows for the significant accumulation of intermediate glucose esters, offering a method for creating pure glucose esters in gram quantities (Shaw & Klibanov, 1987).

Isomeric and Anomeric Specificity in Insulin Release

Different isomers of glucose pentaacetate, including beta-D-glucose pentaacetate, demonstrate varying effects on insulin release from pancreatic islets. This specificity suggests that these esters interact with stereospecific receptors, influencing their insulinotropic potency (Kadiata et al., 1999).

Use in Blood Glucose Determination

Beta-glucose pentaacetate has been utilized in a procedure to determine the specific activity of blood glucose. This involves converting glucose to β-glucose pentaacetate for liquid scintillation counting, highlighting its role in biochemical analysis (Jones, 1965).

Role in Ca2+ Concentration and Electrical Activity in Pancreatic Islets

Studies on mouse pancreatic islets exposed to beta-L-glucose pentaacetate revealed its role in inducing electrical activity and oscillations in cytosolic Ca2+. These findings suggest a dual mode of action involving both carbohydrate metabolism and a direct effect on a receptor system (Pomares et al., 1999).

Dual Mode of Action on Hormonal Secretion

Beta-L-glucose pentaacetate displays a dual mode of action on hormonal secretion from the endocrine pancreas, influencing insulin and somatostatin release. This suggests complex interactions within pancreatic islet cells, involving both ester hydrolysis and direct receptor interactions (Leclercq-Meyer & Malaisse, 1998).

Mechanism of Action

The insulinotropic action of beta-L-glucose pentaacetate is not attributable to any nutritional value of the ester but, instead, appears to result from a direct effect of the ester itself on a yet unidentified receptor system, resulting in a decrease in K+ conductance, plasma membrane depolarization, and induction of electrical activity .

properties

IUPAC Name |

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-L-glucose pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)